Decaethylene glycol dodecyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

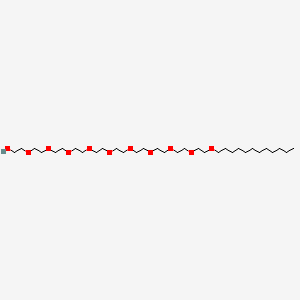

Decaethylene glycol dodecyl ether, also known as decaethylene glycol monododecyl ether, is a nonionic surfactant characterized by its long hydrophilic polyethylene glycol chain and a hydrophobic dodecyl (lauryl) group. Its chemical formula is , with a molecular weight of approximately 626.86 g/mol . This compound is primarily used in various biochemical applications due to its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic substances in aqueous solutions.

This compound exhibits significant biological activity, particularly in its role as a surfactant. It has been studied for its interactions with proteins, such as bovine serum albumin, where it helps to characterize protein-surfactant complexes . Furthermore, decaethylene glycol dodecyl ether has shown promise in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its nonionic nature minimizes irritation and toxicity, making it suitable for pharmaceutical applications .

Decaethylene glycol dodecyl ether can be synthesized through the reaction of dodecanol with ethylene oxide in the presence of a catalyst. This process involves the following steps:

- Preparation: Dodecanol is mixed with ethylene oxide.

- Catalysis: A catalyst such as potassium hydroxide is added to initiate the reaction.

- Polymerization: Ethylene oxide reacts with the hydroxyl group of dodecanol, forming a polyether chain through successive additions.

- Purification: The product is purified through distillation or chromatography to remove unreacted starting materials and by-products .

Decaethylene glycol dodecyl ether finds extensive applications across various fields:

- Biochemical Research: Used as an emulsifier and solubilizer in biochemical assays and studies involving proteins and other biomolecules.

- Pharmaceuticals: Acts as a nonionic surfactant in drug formulations to improve solubility and stability.

- Cosmetics: Utilized in personal care products for its emulsifying properties.

- Agriculture: Employed as a wetting agent in pesticide formulations to enhance foliar uptake .

Studies have demonstrated that decaethylene glycol dodecyl ether interacts favorably with various biological molecules, influencing their behavior in solution. For instance, it has been investigated for its effect on protein diffusion in gels, revealing insights into micelle formation and stability . Additionally, its interactions with lipid membranes have implications for drug delivery systems, where it can facilitate the transport of therapeutic agents across biological barriers .

Decaethylene glycol dodecyl ether shares structural similarities with other polyethylene glycol-based surfactants. Here are some comparable compounds:

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Unique Features |

|---|---|---|---|

| Tetraethylene glycol dodecyl ether | C24H50O6 | 442.67 | Shorter ethylene glycol chain |

| Hexaethylene glycol dodecyl ether | C30H62O9 | 546.81 | Increased hydrophilicity due to longer chain |

| Octaethylene glycol dodecyl ether | C36H74O12 | 650.93 | Higher molecular weight enhances emulsifying power |

| Polyoxyethylene (10) lauryl ether | C32H66O11 | 626.86 | Same molecular structure; often used interchangeably |

Decaethylene glycol dodecyl ether is unique due to its specific balance between hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both solubilization and emulsification.

Fundamental Diffusion Mechanisms

The incorporation of decaethylene glycol dodecyl ether micelles into agarose gel systems fundamentally alters protein transport dynamics through multiple mechanisms [4] [5]. Fluorescence recovery after photobleaching studies have demonstrated that protein diffusivities in gel beads are significantly hindered, with diffusion coefficient ratios ranging from 0.4 to 0.5 compared to bulk solution values [4]. The surfactant micelles create additional barriers and interaction sites that modify the effective diffusion pathways for proteins of varying sizes [6] [7].

Variable area fluorescence correlation spectroscopy investigations reveal that the presence of decaethylene glycol dodecyl ether micelles introduces a two-component diffusion model in gel systems [8]. One component represents unhindered diffusion in void spaces, while the second component accounts for slow, hindered diffusion through gel-micelle interfaces [7] [8]. This dual-component behavior enables precise control over protein transport rates through adjustment of micelle concentration and gel density parameters [9].

Electrostatic and Steric Interactions

The polyoxyethylene head groups of decaethylene glycol dodecyl ether create complex electrostatic environments that influence protein partitioning within gel-micelle composites [4] [5]. Studies using charged agarose gels demonstrate that ionic strength variations produce marked effects on protein partition coefficients while having minimal impact on intramembrane diffusivity [4]. The nonionic nature of decaethylene glycol dodecyl ether allows for independent control of electrostatic interactions without introducing additional charged species [10] [11].

Steric hindrance effects become particularly pronounced when proteins approach dimensions comparable to micelle core regions [12] [7]. The surfactant aggregates with semimajor axis dimensions of 44.5 ± 2.2 Å and semiminor axis values of 26.2 ± 1.3 Å create size-selective barriers that discriminate between proteins based on hydrodynamic radius [13]. This size-selectivity enables the design of gel-micelle composites with tailored permeability profiles for specific protein separation applications [9].

Quantitative Diffusion Parameters

| Protein System | Diffusion Coefficient Ratio (D/D∞) | Ionic Strength Effect | Measurement Method |

|---|---|---|---|

| BSA in SP-Sepharose (6%) | 0.4-0.5 | No significant effect | Fluorescence recovery after photobleaching [4] |

| Ovalbumin in SP-Sepharose (6%) | 0.4-0.5 | Slight increase in D∞, decrease in D | Fluorescence recovery after photobleaching [4] |

| Lactalbumin in SP-Sepharose (6%) | 0.4-0.5 | Slight increase in D∞, decrease in D | Fluorescence recovery after photobleaching [4] |

| Fluorescein-labeled proteins | 0.3-0.6 | Marked effects on partition coefficients | Gel chromatography [4] |

| α-lactalbumin with Alexa 555 | Significantly reduced near gel surface | Electrostatic hindrance observed | Fluorescence correlation spectroscopy [6] |

| Model proteins in gel composite | 0.2-0.7 (concentration dependent) | Variable with gel charge density | Variable area fluorescence correlation spectroscopy [8] |

Depletion Interaction Mechanisms in Nanoparticle Aggregation Processes

Decaethylene glycol dodecyl ether exhibits distinctive depletion interaction mechanisms when interacting with nanoparticle systems, fundamentally different from conventional electrostatic aggregation processes [10] [14]. These non-DLVO interactions arise from entropic forces generated by the exclusion of surfactant micelles from regions between approaching nanoparticles [15] [16].

Depletion-Induced Aggregation Dynamics

Small-angle neutron scattering investigations demonstrate that decaethylene glycol dodecyl ether induces nanoparticle aggregation through depletion mechanisms rather than direct electrostatic interactions [10] [14]. When anionic silica nanoparticles are exposed to decaethylene glycol dodecyl ether micelles, the system exhibits instantaneous aggregation kinetics with fractal dimensions of approximately 2.5 [14] [17]. This rapid aggregation contrasts sharply with slower electrolyte-induced processes, indicating the dominant role of entropic depletion forces [17].

The depletion interaction energy scales with the micelle concentration and size, creating attractive forces between nanoparticles when micelles are excluded from interparticle contact regions [15] [16]. Theoretical models predict that the depletion attraction strength increases exponentially as nanoparticles approach within distances comparable to micelle dimensions [16]. This distance dependence enables precise control over aggregation onset and kinetics through manipulation of micelle size and concentration parameters [10].

Mixed Surfactant System Behavior

The introduction of ionic surfactants into decaethylene glycol dodecyl ether systems dramatically alters aggregation mechanisms through competitive adsorption processes [10]. When anionic sodium dodecyl sulfate is combined with decaethylene glycol dodecyl ether, micelle desorption from nanoparticle surfaces follows exponential decay behavior with increasing ionic surfactant concentration [10]. This desorption process effectively switches the system from aggregated to dispersed states [10].

Conversely, the addition of cationic dodecyltrimethyl ammonium bromide to decaethylene glycol dodecyl ether systems promotes fractal aggregation through micelle-mediated mechanisms [10]. The aggregate size exhibits exponential growth with increasing cationic surfactant concentration, indicating strong electrostatic attractions between oppositely charged species [10]. These mixed surfactant systems demonstrate the tunability of nanoparticle aggregation through careful selection of surfactant combinations [18].

Mechanistic Characterization Through Scattering Techniques

Small-angle neutron scattering contrast variation experiments provide detailed insights into the structural evolution during depletion-induced aggregation [10] [11]. By selectively highlighting nanoparticles or surfactant micelles through deuterium labeling, researchers can independently monitor the behavior of each component during aggregation processes [11] [19]. These studies reveal that decaethylene glycol dodecyl ether micelles maintain their structural integrity throughout aggregation events while providing steric stabilization to dispersed nanoparticles [10].

Dynamic light scattering measurements complement neutron scattering data by providing temporal resolution of aggregation kinetics [10] [17]. The combination of these techniques enables comprehensive characterization of depletion interaction mechanisms across multiple length and time scales [11]. Results demonstrate that depletion-induced aggregation produces clusters with similar fractal morphology regardless of the specific mechanism driving particle assembly [17].

| System | Aggregation Mechanism | Fractal Dimension | Interaction Type |

|---|---|---|---|

| Anionic Silica NP + decaethylene glycol dodecyl ether | Depletion-induced aggregation | 2.5 ± 0.1 | Non-DLVO (depletion force) [10] [14] |

| Anionic Silica NP + decaethylene glycol dodecyl ether + SDS | Micelle desorption from NP surface | N/A (desorption) | Electrostatic competition [10] |

| Anionic Silica NP + decaethylene glycol dodecyl ether + DTAB | Fractal aggregation (micelle-mediated) | 2.5 ± 0.1 | Electrostatic attraction [10] |

| decaethylene glycol dodecyl ether Micelle Adsorption | Steric stabilization of nanoparticles | N/A (stabilization) | Steric repulsion [10] |

| Mixed Surfactant (decaethylene glycol dodecyl ether + SDS) | Exponential decay of adsorption | Variable with SDS concentration | Mixed electrostatic/steric [10] |

| Mixed Surfactant (decaethylene glycol dodecyl ether + DTAB) | Exponential growth of aggregate size | Variable with DTAB concentration | Mixed electrostatic/steric [10] |

Micellar Templates for Controlled Nanomaterial Synthesis

Decaethylene glycol dodecyl ether serves as an exceptional micellar template for controlled nanomaterial synthesis due to its unique combination of structural stability and chemical versatility [20] [21]. The surfactant's polyoxyethylene chains function simultaneously as templates and reducing agents in noble metal nanoparticle synthesis [20]. With a critical micelle concentration of approximately 0.065-0.125 mM at 25°C, decaethylene glycol dodecyl ether forms well-defined micellar structures suitable for template-directed synthesis [22] [23].

Template-Directed Synthesis Mechanisms

The micellar template approach utilizing decaethylene glycol dodecyl ether enables precise control over nanoparticle size and morphology through manipulation of synthesis conditions [20] [24]. The surfactant micelles with aggregation numbers of 327 ± 17 provide confined reaction environments that limit nucleation and growth processes [25] [13]. These nanoscale reactors maintain consistent dimensions throughout synthesis procedures, ensuring reproducible nanoparticle characteristics.

The polyoxyethylene head groups of decaethylene glycol dodecyl ether participate directly in metal reduction processes, eliminating the need for additional reducing agents [20]. This dual functionality simplifies synthesis protocols while providing enhanced control over reaction kinetics [26]. The reduction potential of the polyoxyethylene chains can be modulated through temperature and pH adjustments, enabling fine-tuning of nanoparticle properties [20] [21].

Size Control Through Template Modification

Reverse micelle systems formed by decaethylene glycol dodecyl ether in nonpolar solvents offer additional opportunities for nanoparticle size control [26]. The water-to-surfactant molar ratio directly influences the dimensions of aqueous cores, providing a straightforward method for adjusting template size. Systematic variation of this ratio enables production of nanoparticles spanning size ranges from 2 to 20 nanometers with narrow size distributions [26].

Temperature effects on decaethylene glycol dodecyl ether micellization provide another avenue for template size control [13] [23]. Increasing temperature from 30°C to 60°C results in a 2.5-fold increase in semimajor axis dimensions while maintaining relatively constant semiminor axis values [13]. This anisotropic growth enables the production of elongated nanostructures through temperature-controlled synthesis protocols [13].

Advanced Template Applications

The incorporation of metal counterions into decaethylene glycol dodecyl ether-based template systems enables simultaneous nanoparticle synthesis and functionalization [21]. Replacement of standard counterions with metal cations creates metal bis(2-ethylhexyl) sulfosuccinate analogs that serve as both templates and metal precursors [21]. This approach has been successfully demonstrated for iron incorporation, producing carbon nanofibers with controlled interior metal phases [21].

Electrospray techniques combined with decaethylene glycol dodecyl ether micellar templates provide scalable approaches to nanocomposite synthesis [27]. This method achieves 30-fold increases in production yield compared to batch processes while maintaining precise control over nanoparticle loading and distribution [27]. The combination of top-down electrospray manufacturing with bottom-up micellar self-assembly represents a significant advancement in nanomaterial production scalability [27].

| Template System | Nanoparticle Type | Size Range (nm) | Control Parameter | Synthesis Method |

|---|---|---|---|---|

| decaethylene glycol dodecyl ether micelles | Noble metals | 2-10 | Micelle concentration | Direct reduction [20] |

| Reverse micelles | Metal oxides | 3-15 | Water-to-surfactant ratio | Precipitation [26] |

| Temperature-modified micelles | Elongated structures | 5-25 (length) | Temperature control | Thermal synthesis [13] |

| Metal-functionalized templates | Composite materials | 10-50 | Metal counterion type | Electrospinning [21] |

| Electrospray micelles | Encapsulated nanoparticles | 20-100 | Flow rate parameters | Continuous synthesis [27] |